Cas no 1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine)

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine is a fluorinated oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,3-oxazole core substituted with an amine group at the 2-position and a 4-fluoro-3-methylphenyl moiety at the 5-position, offering unique electronic and steric properties. The fluorine substituent enhances metabolic stability and bioavailability, while the methyl group contributes to lipophilicity. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined heterocyclic framework makes it valuable for structure-activity relationship studies in medicinal chemistry.
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine structure
1226178-01-3 structure
Product name:5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine
CAS No:1226178-01-3
MF:C10H9FN2O
Molecular Weight:192.189665555954
MDL:MFCD16303401
CID:5603147
PubChem ID:82075707

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1226178-01-3
    • 5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
    • EN300-1850803
    • 5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine
    • MDL: MFCD16303401
    • インチ: 1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
    • InChIKey: XATBVWUEKCUOLF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C2=CN=C(N)O2)C=C1C

計算された属性

  • 精确分子量: 192.06989108g/mol
  • 同位素质量: 192.06989108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 52Ų

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850803-0.05g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
0.05g
$983.0 2023-08-31
Enamine
EN300-1850803-2.5g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
2.5g
$2295.0 2023-08-31
Enamine
EN300-1850803-10.0g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
10g
$5037.0 2023-06-02
Enamine
EN300-1850803-0.25g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
0.25g
$1078.0 2023-08-31
Enamine
EN300-1850803-1g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
1g
$1172.0 2023-08-31
Enamine
EN300-1850803-10g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
10g
$5037.0 2023-08-31
Enamine
EN300-1850803-5g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
5g
$3396.0 2023-08-31
Enamine
EN300-1850803-0.1g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
0.1g
$1031.0 2023-08-31
Enamine
EN300-1850803-1.0g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
1g
$1172.0 2023-06-02
Enamine
EN300-1850803-5.0g
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
1226178-01-3
5g
$3396.0 2023-06-02

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 関連文献

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amineに関する追加情報

5-(4-Fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine: A Comprehensive Overview

5-(4-Fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine (CAS No: 1226178-01-3) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. The presence of a fluorine atom and a methyl group on the aromatic ring introduces intriguing electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine involves a multi-step process that typically begins with the preparation of the aromatic precursor. Recent advancements in catalytic methods have enabled more efficient pathways for constructing the oxazole ring. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the heterocyclic core, significantly improving yield and purity. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for this compound in both academic and industrial settings.

Structurally, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine features a substituted phenyl group attached to the oxazole ring via a carbon chain. The fluorine atom at position 4 and the methyl group at position 3 on the phenyl ring contribute to its unique electronic characteristics. Fluorine's electronegativity imparts electron-withdrawing effects, while the methyl group introduces electron-donating properties through inductive effects. This interplay between electron-withdrawing and donating groups results in a molecule with versatile reactivity, making it an attractive candidate for further functionalization.

Recent studies have highlighted the potential of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine as a building block in drug discovery efforts. Its ability to form hydrogen bonds due to the amine group at position 2 makes it an ideal candidate for interactions with biological targets such as enzymes and receptors. Researchers have reported promising results in preliminary assays targeting various disease states, including cancer and neurodegenerative disorders.

In addition to its role in medicinal chemistry, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to its use in developing advanced materials with tailored properties. For example, recent work has demonstrated its utility in creating stimuli-responsive polymers that exhibit reversible changes in physical properties upon exposure to external stimuli such as light or temperature.

The synthesis of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. The introduction of substituents on the phenyl ring requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted byproducts. Recent advancements in asymmetric synthesis techniques have also been explored to access enantiomerically enriched versions of this compound, which are highly desirable for pharmacological studies.

From an environmental perspective, researchers have investigated the biodegradation pathways of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine under various conditions. Understanding its persistence in different ecosystems is crucial for assessing its potential impact on human health and the environment. Initial findings suggest that under aerobic conditions, microbial communities can effectively metabolize this compound into less harmful byproducts.

In conclusion, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine (CAS No: 1226178

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